molecular formula C11H13N3S B566430 4-Piperazin-1-yl-1,3-benzothiazole CAS No. 105685-43-6

4-Piperazin-1-yl-1,3-benzothiazole

Cat. No.: B566430
CAS No.: 105685-43-6
M. Wt: 219.306
InChI Key: SBFDRFAVCUTPAM-UHFFFAOYSA-N
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Description

4-Piperazin-1-yl-1,3-benzothiazole is a sophisticated chemical scaffold that integrates a benzothiazole core with a piperazine moiety, making it a compound of significant interest in medicinal chemistry and drug discovery. This hybrid structure is designed to act as a multi-target-directed ligand (MTDL), capable of interacting with several biological pathways simultaneously . The benzothiazole ring is a privileged structure in central nervous system (CNS) drug discovery, known for its neuroprotective properties and presence in amyloid-binding agents used for diagnostic imaging . The piperazine ring enhances the molecule's ability to engage with biological targets and can improve pharmacokinetic properties . This synergy makes the compound a valuable building block for developing novel therapeutic agents. Primary research applications for this compound and its analogs are focused on neurodegenerative diseases and oncology. In Alzheimer's disease research, benzothiazole-piperazine hybrids have demonstrated balanced multifunctional activity, including effective and selective inhibition of acetylcholinesterase (AChE), inhibition of amyloid-beta (Aβ) aggregation, and metal chelation properties, which are crucial for addressing the complex pathology of the disease . In anticancer research, such hybrids have shown potent and selective inhibitory effects against various human cancer cell lines, including lung carcinoma (A549) and glioma (C6) . The mechanism of action in oncology is multifaceted, involving the induction of apoptosis (programmed cell death), disruption of the mitochondrial membrane potential, activation of caspase-3 enzymes, and inhibition of matrix metalloproteinase-9 (MMP-9), an enzyme linked to tumor metastasis . Researchers will find this compound to be a key intermediate for the synthesis of more complex molecules. Its structure allows for further functionalization, enabling the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity . As a high-purity building block, it facilitates the development of potential drug candidates for challenging disease areas. Intended Use and Handling: This product is supplied for Research Use Only (RUO) . It is strictly for use in laboratory research and is not intended for diagnostic or therapeutic applications, nor for human consumption. Proper safety data sheets (SDS) should be consulted before use. Researchers are responsible for handling this compound in accordance with their institution's guidelines and all applicable local and national regulations.

Properties

CAS No.

105685-43-6

Molecular Formula

C11H13N3S

Molecular Weight

219.306

IUPAC Name

4-piperazin-1-yl-1,3-benzothiazole

InChI

InChI=1S/C11H13N3S/c1-2-9(14-6-4-12-5-7-14)11-10(3-1)15-8-13-11/h1-3,8,12H,4-7H2

InChI Key

SBFDRFAVCUTPAM-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=C3C(=CC=C2)SC=N3

Synonyms

Benzothiazole, 4-(1-piperazinyl)- (9CI)

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

Typical conditions involve refluxing equimolar amounts of 2-chloro-1,3-benzothiazole and piperazine in a polar aprotic solvent such as 2-propanol or dimethylformamide (DMF). The addition of a base, such as sodium bicarbonate or triethylamine, neutralizes HCl generated during the reaction, driving the equilibrium toward product formation.

Table 1: Comparative Yields Under Varied SNAr Conditions

SolventBaseTemperature (°C)Time (h)Yield (%)
2-PropanolNaHCO₃801278
DMFTriethylamine100692
EthanolK₂CO₃701868

Data adapted from demonstrates that DMF with triethylamine at 100°C achieves superior yields (92%) due to enhanced solubility of reactants and efficient HCl scavenging. Prolonged reaction times in ethanol result in lower yields, likely due to solvent degradation or side reactions.

Mechanistic Insights

The SNAr mechanism proceeds via a two-step process:

  • Formation of a Meisenheimer complex : Piperazine attacks the electrophilic C2 position of 2-chloro-1,3-benzothiazole, generating a tetrahedral intermediate.

  • Elimination of chloride : The intermediate collapses, expelling Cl⁻ and restoring aromaticity to the benzothiazole ring.

Density functional theory (DFT) studies suggest the reaction’s rate-determining step is the nucleophilic attack, with activation energies lower in polar aprotic solvents.

Microwave-Assisted Synthesis: Accelerating Reaction Kinetics

Microwave irradiation has revolutionized the synthesis of this compound by reducing reaction times from hours to minutes. This method employs dielectric heating to enhance molecular collisions, improving reaction efficiency.

Protocol and Parameters

A representative procedure involves irradiating a mixture of 2-chloro-1,3-benzothiazole (1 mmol), piperazine (1.2 mmol), and potassium carbonate (2 mmol) in DMF (5 mL) at 120°C for 15 minutes under 300 W microwave power. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane), yielding 89% pure compound.

Key Advantages :

  • Reduced side reactions : Shorter reaction times minimize decomposition pathways.

  • Energy efficiency : Microwave-specific heating lowers overall energy consumption by 40% compared to conventional methods.

Comparative Analysis With Thermal Methods

Table 2: Microwave vs. Conventional Heating

ParameterMicrowaveConventional
Time (min)15360
Yield (%)8992
Purity (HPLC)98.597.2

While yields are comparable, microwave synthesis achieves higher purity due to reduced exposure to thermal degradation.

Solvent-Free Mechanochemical Approaches

Emerging solvent-free methodologies utilize ball milling to synthesize this compound, aligning with green chemistry principles.

Methodology

A stoichiometric mixture of 2-chloro-1,3-benzothiazole and piperazine is placed in a stainless-steel milling jar with zirconia balls (10 mm diameter). Milling at 30 Hz for 60 minutes induces mechanochemical activation, facilitating solid-state reactions.

Table 3: Solvent-Free Reaction Outcomes

Milling Time (min)Yield (%)Particle Size (µm)
306512.4
60828.7
907510.2

Yields peak at 60 minutes, beyond which over-milling reduces efficiency due to agglomeration.

Characterization and Analytical Validation

All synthetic routes require rigorous characterization to confirm product identity and purity.

Spectroscopic Techniques

  • ¹H NMR (400 MHz, CDCl₃): Signals at δ 2.90–3.10 (m, 8H, piperazine-H) and δ 7.20–8.10 (m, 3H, benzothiazole-H) confirm successful substitution.

  • FT-IR : Absence of C-Cl stretch (750 cm⁻¹) and presence of C-N stretch (1250 cm⁻¹) validate piperazine incorporation.

  • Mass Spectrometry : ESI-MS m/z 235.1 [M+H]⁺ aligns with the molecular formula C₁₁H₁₂N₃S.

X-ray Crystallography

Single-crystal X-ray analysis reveals a planar benzothiazole ring (torsion angle < 5°) and chair conformation of the piperazine moiety, with intermolecular N-H···N hydrogen bonding stabilizing the lattice .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenated compounds and nucleophiles are often used in substitution reactions.

Major Products Formed:

Scientific Research Applications

Antimicrobial Activity

Synthesis and Evaluation
Recent studies have synthesized derivatives of 4-piperazin-1-yl-1,3-benzothiazole and evaluated their antimicrobial properties. For instance, a series of compounds were tested against gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. Out of 15 synthesized compounds, five demonstrated moderate antibacterial activity, indicating the potential of these derivatives in combating bacterial infections .

Mechanism of Action
The antimicrobial efficacy is attributed to the compound's ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis. This mechanism is particularly relevant given the rising concerns over antibiotic resistance in pathogenic strains .

Role as PPARδ Agonist

Discovery and Optimization
In another study, derivatives including this compound were identified as novel agonists for peroxisome proliferator-activated receptor delta (PPARδ), a target for treating metabolic syndrome. The optimization of these compounds aimed to enhance their hydrophobic interactions within the binding site, leading to improved agonist efficacy. One derivative exhibited a high selectivity ratio over PPARα and PPARγ, making it a promising candidate for further development in metabolic disorders .

Clinical Implications
The activation of PPARδ has been linked to increased high-density lipoprotein cholesterol levels and improved lipid metabolism. This suggests that this compound derivatives may play a significant role in managing conditions such as hypercholesterolemia and metabolic syndrome .

Potential in Cancer Treatment

Antineoplastic Activity
Recent investigations have explored the potential of piperazine derivatives containing benzothiazole in cancer therapy. These compounds have shown promise in inhibiting tubulin polymerization, which is crucial for cancer cell division. In vitro studies demonstrated that specific derivatives significantly reduced cell viability in various cancer cell lines, suggesting their utility as anticancer agents .

Case Studies and Efficacy
One notable case involved the evaluation of a piperazine-benzimidazole derivative that exhibited a remarkable reduction in parasite activity, which parallels the mechanisms seen in tumor suppression. The compound achieved a 92.7% reduction in parasite activity at specific concentrations after 48 hours, indicating its potency not only against parasites but also potentially against cancer cells .

Summary Table of Applications

Application AreaCompound ActivityKey Findings
AntimicrobialModerate activity against gram-positive bacteriaFive out of fifteen compounds showed effectiveness
PPARδ AgonistHigh selectivity for PPARδSignificant upregulation of HDL cholesterol levels
Cancer TreatmentInhibition of tubulin polymerizationHigh cytotoxicity against various cancer cell lines

Comparison with Similar Compounds

Substituent Effects :

  • Position 2: Replacing SH with NH₂ (e.g., 2-amino derivatives) abolishes antibacterial activity but improves antifungal potency (e.g., compound 1n against C. albicans, MIC: 4 mg/mL) .
  • Position 6 : Methyl or trifluoromethoxy groups enhance pharmacological activity. Compound 14 shows IC₅₀ values for sodium channel inhibition lower than riluzole analogs .
  • Piperazine Linkage : Direct attachment (as in 4-piperazin-1-yl derivatives) vs. acetamide linkage (as in BZ-IV) affects solubility and target binding .

Pharmacological Activities

Antimicrobial Activity

  • AZ3 (2-{[4-(2,6-dimethylpiperidin-1-yl)but-2-yn-1-yl]sulfanyl}-1,3-benzothiazole): Exhibits potent activity against P. aeruginosa, E. coli, and C. albicans .
  • Homodrimane-benzothiazole hybrids : Show higher antifungal activity than reference drugs, with MIC values ≤8 µg/mL .

Enzyme Modulation

Research Findings and Trends

  • Antimicrobial vs. Neurological Focus : Piperazine-benzothiazole derivatives are increasingly studied for neurological targets (e.g., sodium channels) rather than antimicrobial uses, reflecting shifting therapeutic priorities .
  • Structure-Activity Relationship (SAR): Substituents at positions 2, 4, and 6 critically influence bioactivity. Trifluoromethoxy and chloro groups enhance potency, while amino groups shift activity toward antifungal applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Piperazin-1-yl-1,3-benzothiazole, and how can reaction purity be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions between piperazine derivatives and benzothiazole precursors. For example, analogous syntheses involve refluxing benzothiazole intermediates with piperazine in polar aprotic solvents (e.g., DMF or DMSO) under inert atmospheres. Purity is ensured using column chromatography and recrystallization, followed by characterization via 1H^1H-NMR, 13C^{13}C-NMR, and HRMS to confirm molecular weight and functional groups .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

  • Methodology :

  • Spectroscopy : FT-IR identifies functional groups (e.g., C-N stretches in piperazine at ~1,250 cm1^{-1}). 1H^1H-NMR reveals proton environments (e.g., piperazine protons at δ 2.5–3.5 ppm) .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) using software like OLEX2 or SHELXL resolves bond lengths and angles. For example, hydrogen-bonding networks in benzothiazole derivatives are mapped via OLEX2’s graphical interface, with refinement protocols in SHELXL ensuring accuracy .

Q. How can initial biological activity screening be designed for this compound?

  • Methodology : Enzyme inhibition assays (e.g., ALT/AST activity in serum) are performed using spectrophotometric methods. Derivatives are incubated with enzyme substrates, and absorbance changes (e.g., at 340 nm for NADH depletion) are monitored. Dose-response curves and IC50_{50} values are calculated to assess potency .

Advanced Research Questions

Q. What computational strategies predict the electronic properties and reactivity of this compound?

  • Methodology : Density Functional Theory (DFT) at the B3LYP/6-31G level calculates frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and hyperpolarizability for nonlinear optical properties. Natural Bond Orbital (NBO) analysis identifies charge transfer interactions, while time-dependent DFT predicts UV-Vis spectra .

Q. How can crystallographic data resolve conformational ambiguities in derivatives?

  • Methodology : High-resolution SC-XRD data (e.g., 0.8 Å resolution) processed via SHELXL refines anisotropic displacement parameters. Twinning or disorder is addressed using the TWIN/BASF commands in SHELX. Hydrogen-bonding networks are visualized using Mercury software, with topology analysis via CrystalExplorer .

Q. What strategies optimize structure-activity relationships (SAR) for piperazine-benzothiazole hybrids?

  • Methodology :

  • Substituent variation : Introduce electron-withdrawing/donating groups (e.g., -F, -OCH3_3) on the benzothiazole ring to modulate bioactivity.
  • Bioisosteric replacement : Replace piperazine with morpholine or thiomorpholine and compare binding affinities via molecular docking (e.g., AutoDock Vina) .

Q. How are fluorescence-based assays developed for tracking this compound in biological systems?

  • Methodology : Pyrazoline-benzothiazole hybrids (e.g., 2-pyrazoline derivatives) exhibit fluorescence quenching upon binding nitroaromatics. Quenching efficiency (KSVK_{SV}) is calculated via Stern-Volmer plots using fluorescence spectrophotometry (λex_{ex}= 350 nm, λem_{em}= 450 nm) .

Q. How can contradictory biological or spectroscopic data from different studies be reconciled?

  • Methodology : Cross-validate results using orthogonal techniques:

  • Discrepant enzyme inhibition Repeat assays under standardized conditions (pH 7.4, 37°C) and confirm via LC-MS metabolite profiling.
  • Spectral inconsistencies: Compare NMR data across solvents (DMSO-d6 _6 vs. CDCl3 _3) to rule out solvent-induced shifts .

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